molecular formula C14H14O3 B1472152 2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol CAS No. 1374754-37-6

2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol

Cat. No. B1472152
CAS RN: 1374754-37-6
M. Wt: 230.26 g/mol
InChI Key: BNDMBANHBSJMKH-UHFFFAOYSA-N
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Description

“2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol” is a synthetic compound . It has a molecular formula of C13H16O3 . The average mass is 220.264 Da and the monoisotopic mass is 220.109940 Da .


Molecular Structure Analysis

The molecular structure of “2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol” consists of a naphtho[2,3-d][1,3]dioxin core with two methyl groups at the 2-position and a hydroxyl group at the 9-position .

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of 1,3-dimethyl-1,2,3-triazolium derivatives, specifically 4,9-dioxo-1,3-dimethylnaphtho[2,3-d][1,2,3]triazol-3-ium chloride, has been developed as a safer and more efficient method, starting from methylation of 1-methyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione. This new synthesis route is significant due to the compound's profound anticancer activities, notably against melanoma, colon cancer, non-small cell lung cancer, and central nervous system cancers, with low micromolar to nanomolar GI50 values (Shrestha & Chang, 2013).

Synthesis of Heterocyclic Systems

The synthesis of various 2,3-disubstituted naphtho[2,3-b][1,4]dioxins and 2-substituted furo[3,4-b]naphtho[2,3-e][1,4]dioxins has been achieved, considering their potential biological properties. These novel compounds serve as intermediates for further extended heterocyclic systems (Clavier, Khouili, Bouyssou, & Coudert, 2002).

Photopolymerization Initiators

A derivative of 2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, has been synthesized and characterized for its use as a caged one-component Type II photoinitiator for free radical polymerization. This compound releases 5-benzoyl-1,3-benzodioxole upon irradiation, enabling the initiation of free radical polymerization of appropriate monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

properties

IUPAC Name

2,2-dimethyl-4H-benzo[g][1,3]benzodioxin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(2)16-8-10-6-9-4-3-5-12(15)11(9)7-13(10)17-14/h3-7,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMBANHBSJMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=C3C(=C2)C=CC=C3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol
Reactant of Route 2
2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol
Reactant of Route 3
2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol
Reactant of Route 4
2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol
Reactant of Route 5
2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol
Reactant of Route 6
2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol

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